1-(Azetidin-3-yl)-3-fluoropiperidine
Description
Significance of Nitrogen Heterocycles in Advanced Chemical Research
Nitrogen-containing heterocyclic compounds are fundamental building blocks in organic and medicinal chemistry. wisdomlib.org These cyclic structures, which incorporate at least one nitrogen atom within the ring, are prevalent in a vast array of biologically active molecules, including alkaloids, vitamins, hormones, and antibiotics. mdpi.comnih.gov Their structural diversity and ability to engage in various chemical interactions, such as hydrogen bonding, make them essential for the development of pharmaceuticals. wisdomlib.orgmdpi.com In fact, an analysis of FDA-approved drugs revealed that approximately 59-60% of unique small-molecule drugs contain a nitrogen heterocycle, highlighting their privileged status in drug design and discovery. nih.govopenmedicinalchemistryjournal.com The presence of nitrogen atoms can influence a molecule's stability, solubility, and ability to bind to biological targets, making these scaffolds a major focus of synthetic and medicinal chemistry research. nih.gov
Academic Importance of Azetidine (B1206935) and Piperidine (B6355638) Motifs as Chemical Scaffolds
Within the broad class of nitrogen heterocycles, the azetidine and piperidine rings hold particular importance.
Azetidine: This four-membered saturated heterocycle is the smallest of its kind to possess reasonable chemical stability. enamine.net Its inherent ring strain (approximately 25 kcal/mol) provides a unique three-dimensional structure and serves as a useful handle for further chemical modifications. researchgate.net The introduction of an azetidine motif can improve pharmacokinetic properties like solubility and metabolic stability while providing a rigid scaffold that can help in optimizing a molecule's orientation for binding to a biological target. enamine.netresearchgate.net
Piperidine: This six-membered nitrogen-containing ring is one of the most ubiquitous scaffolds in medicinal chemistry. nih.gov It is a common feature in many natural products and synthetic drugs. The piperidine ring offers a conformationally flexible yet stable framework that can be readily functionalized to explore chemical space and modulate a compound's properties. acs.org
The combination of a strained, rigid azetidine ring with a stable, versatile piperidine ring creates a novel scaffold with significant potential in the design of new chemical entities.
The Strategic Role of Fluorine Substitution in Synthetic Organic Chemistry
The deliberate incorporation of fluorine into organic molecules is a widely used strategy in modern medicinal chemistry to enhance a compound's properties. nih.govtandfonline.com The unique characteristics of the fluorine atom, such as its small size and high electronegativity, can profoundly influence a molecule's behavior. chemxyne.comtandfonline.com
Replacing a hydrogen atom with a fluorine atom can significantly impact a molecule's three-dimensional shape and stability. Although fluorine is larger than hydrogen, its steric effect is minimal, allowing it to act as a bioisostere for hydrogen in many cases. tandfonline.comnih.gov However, the highly polarized carbon-fluorine (C-F) bond introduces strong electrostatic interactions that can alter conformational preferences, an observation known as the "gauche effect." nih.govacs.org This effect can be used to lock a molecule into a specific, biologically active conformation. bohrium.com Furthermore, the C-F bond is considerably stronger than a carbon-hydrogen (C-H) bond, which can block sites of metabolic attack and increase the metabolic stability of a drug candidate. tandfonline.comtandfonline.combohrium.com
Table 1: Comparison of Fluorine and Hydrogen Properties
| Property | Fluorine (F) | Hydrogen (H) |
|---|---|---|
| Van der Waals Radius | 1.47 Å | 1.20 Å |
| Electronegativity (Pauling Scale) | 3.98 | 2.20 |
| Bond Dissociation Energy (C-X) | ~109 kcal/mol (C-F) | ~98 kcal/mol (C-H) |
Fluorine is the most electronegative element, meaning it strongly attracts electrons. earth-site.co.uklibretexts.org When introduced into an organic molecule, its powerful electron-withdrawing inductive effect can alter the electron distribution across the entire scaffold. tandfonline.comnih.gov This can have several important consequences:
Modulation of pKa: The presence of fluorine can lower the basicity (pKa) of nearby nitrogen atoms. This can improve a compound's bioavailability by increasing its ability to permeate cell membranes. tandfonline.combohrium.com
Altered Reactivity: The electronic changes induced by fluorine can influence the reactivity of neighboring functional groups. tandfonline.comrsc.org
Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as proteins, potentially increasing the binding affinity and potency of a drug candidate. chemxyne.combohrium.com
Overview of Contemporary Research Methodologies Applied to Novel Chemical Entities
The investigation of new molecules like 1-(Azetidin-3-yl)-3-fluoropiperidine relies on a suite of modern research methodologies. The synthesis of such novel compounds often involves multi-step processes, potentially utilizing advanced techniques like transition metal catalysis or stereoselective reactions to ensure the desired structure is obtained with high purity. mdpi.comnih.gov
Once synthesized, a rigorous characterization process is essential. This typically involves a combination of analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the precise connectivity and three-dimensional structure of the molecule. researchgate.net
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound. researchgate.net
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Furthermore, computational chemistry and molecular modeling are increasingly used to predict the properties and behavior of novel entities, aiding in the rational design of new compounds and guiding synthetic efforts. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
1-(azetidin-3-yl)-3-fluoropiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15FN2/c9-7-2-1-3-11(6-7)8-4-10-5-8/h7-8,10H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKDMXUGHEIUPQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CNC2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 Azetidin 3 Yl 3 Fluoropiperidine and Its Derivatives
Retrosynthetic Analysis and Strategic Disconnections for the Azetidinylfluoropiperidine Core
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical steps known as disconnections. scitepress.org For the 1-(azetidin-3-yl)-3-fluoropiperidine core, the most logical primary disconnection is the C-N bond that links the azetidine (B1206935) and piperidine (B6355638) rings. This disconnection simplifies the target molecule into two key heterocyclic synthons: a 3-fluoropiperidine (B1141850) unit and a suitably activated azetidine-3-yl unit.
This strategic bond cleavage suggests a synthetic route forward involving the coupling of a 3-fluoropiperidine nucleophile with an azetidine electrophile. This could be achieved, for example, through the reductive amination of a protected 3-oxoazetidine with 3-fluoropiperidine or the nucleophilic substitution of a protected 3-haloazetidine.
Further retrosynthetic analysis of the two key intermediates reveals viable pathways to their own synthesis:
3-Fluoropiperidine : This moiety can be disconnected via hydrogenation of a corresponding 3-fluoropyridine (B146971) precursor. This approach is attractive due to the wide availability of substituted pyridines.
Azetidine Moiety : The strained four-membered ring can be retrosynthetically derived from an acyclic precursor containing appropriately positioned amine and leaving group functionalities, suggesting an intramolecular cyclization strategy. A common approach involves the ring-opening of a precursor like an epoxide, followed by an intramolecular aminolysis.
This analysis provides a clear and modular roadmap for the total synthesis, allowing for the independent, and potentially stereocontrolled, preparation of each heterocyclic core before their final coupling.
Development of Stereoselective Synthetic Pathways to 3-Fluoropiperidine Moiety
The introduction of a fluorine atom into the piperidine ring creates a stereocenter, necessitating the development of stereoselective synthetic methods to control the absolute and relative stereochemistry of the final product.
Asymmetric hydrogenation of fluorinated pyridines represents a powerful and atom-economical strategy for accessing enantioenriched fluorinated piperidines. nih.gov Transition metals like rhodium and palladium are particularly effective for pyridine (B92270) hydrogenation. nih.gov
Palladium-Catalyzed Hydrogenation: A robust method for the cis-selective hydrogenation of fluoropyridines to yield (multi)fluorinated piperidines has been developed using a common heterogeneous palladium catalyst. acs.org This protocol demonstrates high tolerance for air and moisture and can be applied to a broad scope of substrates. nih.govacs.org For instance, the hydrogenation of 3-fluoropyridine can be performed, and the resulting volatile piperidine is often trapped in situ with a protecting group like benzyloxycarbonyl (Cbz) to facilitate isolation in high yields. nih.govacs.org
Rhodium-Catalyzed Hydrogenation: Rhodium complexes are also highly active in arene reduction. acs.org Rhodium-catalyzed transfer hydrogenation has been reported for the rapid preparation of various chiral piperidines and fluoropiperidines from simple pyridinium (B92312) salts with excellent diastereo- and enantio-selectivities. dicp.ac.cn This method introduces a chiral primary amine under reducing conditions, which, in the presence of water, undergoes transamination with the pyridinium nitrogen, thereby inducing chirality on the piperidine ring. dicp.ac.cn This approach avoids the need for a chiral catalyst or high-pressure hydrogen gas. dicp.ac.cn
Table 1: Comparison of Catalytic Systems for Fluoropiperidine Synthesis This is an interactive table. You can sort and filter the data.
| Catalyst System | Substrate Example | Key Features | Stereoselectivity | Reference |
|---|---|---|---|---|
| Heterogeneous Palladium | 3-Fluoropyridine | Robust, simple, tolerates air/moisture | High cis-diastereoselectivity | nih.govacs.org |
| Rhodium(I) Complex | Fluoropyridines | Dearomatization/hydrogenation process | Highly diastereoselective (all-cis) | nih.gov |
| Rhodium Transfer Hydrogenation | Pyridinium Salts | Uses chiral amine, no H₂ gas needed | Excellent diastereo- & enantioselectivity | dicp.ac.cn |
| Pd₂(dba)₃ / Chiral Ligand | Alkenylcarbamates | Asymmetric aminofluorination | Excellent enantioselectivity | researchgate.netthieme-connect.com |
When direct asymmetric catalysis is challenging, the use of chiral auxiliaries offers a reliable alternative for controlling stereochemistry. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a stereogenic group temporarily incorporated into the substrate to direct a diastereoselective reaction, after which it is removed. wikipedia.orgsigmaaldrich.com In the synthesis of enantioenriched fluoropiperidines, an oxazolidine-substituted pyridine can be prepared. nih.govacs.org Hydrogenation of this intermediate proceeds in a diastereoselective manner, controlled by the chiral auxiliary. Subsequent in situ cleavage of the auxiliary yields the desired enantioenriched fluoropiperidine. nih.govacs.org
Ligand-controlled synthesis is another cornerstone of asymmetric catalysis. The stereochemical outcome of a metal-catalyzed reaction can be dictated by the chiral ligand coordinated to the metal center. For the synthesis of β-fluoropiperidines, an asymmetric palladium(II)-catalyzed intramolecular aminofluorination of unactivated alkenes has been developed using chiral quinoline-oxazoline (Quinox) ligands. researchgate.net This reaction provides access to a wide array of enantiomerically enriched β-fluoropiperidines with excellent enantioselectivity. researchgate.net The choice of fluoride (B91410) source, such as Et₄NF·3HF, has been shown to be crucial in achieving high enantiocontrol in these systems. researchgate.netthieme-connect.com
Diastereoselective synthesis aims to control the relative configuration of multiple stereocenters. The palladium-catalyzed hydrogenation of fluoropyridines is notably diastereoselective, affording predominantly cis-fluorinated piperidines. nih.govacs.org This selectivity arises from the hydrogenation occurring on one face of the pyridine ring as it is adsorbed onto the catalyst surface.
Alternative diastereoselective methods have also been explored. For example, a synthetic route starting from N-protected piperidines involves electrochemical methoxylation to form 3-fluoro-2-methoxy-N-protected piperidine derivatives. clockss.org Subsequent treatment with a Lewis acid, such as TiCl₄ or BF₃·OEt₂, generates an N-acyliminium ion. This intermediate can then be trapped by carbon nucleophiles like allyltrimethylsilane (B147118) in a diastereoselective manner, with the existing fluorine atom influencing the facial selectivity of the nucleophilic attack. clockss.org The diastereomeric excess (de) of these reactions is dependent on the protecting group on the nitrogen and the choice of Lewis acid. clockss.org
Table 2: Diastereoselective Allylation of 3-Fluoro-2-methoxypiperidines This is an interactive table. You can sort and filter the data.
| N-Protecting Group (PG) | Lewis Acid | Yield (%) | Diastereomeric Excess (de, %) | Reference |
|---|---|---|---|---|
| CO₂Me | TiCl₄ | High | Moderate | clockss.org |
| CO₂Ph | TiCl₄ | 81 | 58 | clockss.org |
| CO₂Ph | BF₃·OEt₂ | High | Moderate | clockss.org |
| Cbz | BF₃·OEt₂ | 87 | 58 | clockss.org |
Synthesis of the Azetidine Moiety and its Functionalization
The azetidine ring, a four-membered nitrogen heterocycle, is a valuable structural motif in medicinal chemistry. rsc.orglifechemicals.com Its synthesis is challenging due to significant ring strain, but this strain also imparts unique reactivity that can be harnessed. rsc.org
A powerful strategy for constructing the strained azetidine ring involves the intramolecular cyclization of an acyclic precursor, which can itself be generated from a ring-opening reaction. The intramolecular aminolysis of 3,4-epoxy amines is an effective method for building an azetidine ring with an adjacent hydroxyl group, a useful handle for further functionalization. nih.gov
This reaction can be catalyzed by Lewis acids. Lanthanoid(III) triflates, such as La(OTf)₃, have been shown to be excellent catalysts for the regioselective intramolecular aminolysis of cis-3,4-epoxy amines to afford azetidines in high yields. nih.gov The reaction proceeds via activation of the epoxide by the Lewis acid, followed by a regioselective nucleophilic attack by the tethered amine at the C4 position, leading to a 4-exo-tet cyclization. This method is tolerant of various functional groups that are often sensitive to acid. nih.gov
The reactivity of azetidines is also characterized by their own ring-opening reactions, which are typically promoted by nucleophiles or Lewis acids. magtech.com.cnresearchgate.net The regioselectivity of these openings is influenced by electronic and steric effects of the substituents on the ring. magtech.com.cn While this is a key aspect of azetidine reactivity, for synthetic purposes, the focus is on forming the ring through the stable cyclization of functionalized precursors.
Stereochemical Control in Azetidine Synthesis
Achieving stereochemical control in the synthesis of the azetidine ring is critical for modulating the biological activity of the final compound. Several strategies have been developed to produce enantiomerically pure or enriched azetidines.
One effective approach involves the use of chiral starting materials. For instance, chiral N-propargylsulfonamides, which are readily accessible through chiral sulfinamide chemistry, can undergo gold-catalyzed oxidative cyclization to yield chiral azetidin-3-ones with high enantiomeric excess (>98% ee). frontiersin.org This method avoids the use of toxic and potentially explosive diazo intermediates often employed in azetidin-3-one (B1332698) synthesis. frontiersin.org Similarly, natural amino acids can serve as a chiral pool for the synthesis of chiral azetidines, although this can limit the scope of achievable configurations. frontiersin.org
Another powerful strategy is substrate-controlled diastereoselective synthesis. The base-induced cyclization of enantiopure (2-aminoalkyl)oxiranes allows for the stereospecific formation of 2-(hydroxymethyl)azetidines. uc.pt The stereochemistry of the final azetidine is dictated by the stereochemistry of the starting oxirane. The reaction conditions can be tuned to favor the formation of the azetidine over the competing pyrrolidin-3-ol by-product. uc.pt
Catalyst-controlled asymmetric synthesis offers a versatile route to chiral azetidines. Copper-catalyzed asymmetric boryl allylation of azetines has been shown to produce chiral 2,3-disubstituted azetidines with high enantioselectivity. researchgate.net This method allows for the concomitant construction of two new stereogenic centers. Furthermore, lanthanide triflates, such as La(OTf)₃, have been employed as catalysts for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford azetidines. scientificupdate.com
| Method | Chiral Source | Key Transformation | Typical Stereoselectivity |
| Gold-Catalyzed Cyclization | Chiral Sulfinamide | Oxidative cyclization of N-propargylsulfonamides | >98% ee frontiersin.org |
| Substrate-Controlled Cyclization | Enantiopure (2-aminoalkyl)oxirane | Base-induced intramolecular ring-opening | Stereospecific uc.pt |
| Copper-Catalyzed Difunctionalization | Chiral Bisphosphine Ligand | Asymmetric boryl allylation of azetines | High ee researchgate.net |
| Lanthanide-Catalyzed Aminolysis | Substrate Control | Intramolecular aminolysis of epoxy amines | High Regioselectivity scientificupdate.com |
Coupling Strategies for Azetidinyl and Fluoropiperidine Fragments
The formation of the C-N bond between the azetidine and 3-fluoropiperidine fragments is a pivotal step in the synthesis of the target molecule. Both classical and modern coupling strategies can be employed.
Direct N-alkylation and reductive amination are two of the most common methods for forming the desired C-N bond.
Reductive Amination: This method involves the reaction of 3-fluoropiperidine with a suitable N-protected azetidin-3-one. The initial reaction forms an enamine or iminium ion intermediate, which is then reduced in situ to the desired amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN), which are mild enough to avoid reduction of other functional groups. acs.orgresearchgate.net The choice of protecting group on the azetidine nitrogen is crucial to prevent side reactions and to be easily removable in a later step.
N-Alkylation: This approach involves the reaction of 3-fluoropiperidine with an azetidine derivative bearing a good leaving group at the 3-position, such as a halide (e.g., 3-iodoazetidine) or a sulfonate ester (e.g., azetidin-3-yl tosylate). The reaction is typically carried out in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate, to scavenge the acid generated during the reaction. researchgate.net The choice of solvent and temperature can significantly impact the reaction rate and yield.
| Reaction Type | Azetidine Precursor | Piperidine Precursor | Key Reagents |
| Reductive Amination | N-Boc-azetidin-3-one | 3-Fluoropiperidine | NaBH(OAc)₃, Acetic Acid |
| N-Alkylation | N-Boc-3-iodoazetidine | 3-Fluoropiperidine | K₂CO₃, Acetonitrile |
Modern palladium- and copper-catalyzed cross-coupling reactions offer powerful alternatives for the formation of the azetidinyl-piperidine bond, often with greater functional group tolerance and milder reaction conditions.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile method for forming C-N bonds between amines and aryl or heteroaryl halides/triflates. uc.ptrsc.org In the context of this compound synthesis, this could involve the coupling of 3-fluoropiperidine with a 3-halo-N-protected azetidine. The reaction requires a palladium catalyst, a phosphine (B1218219) ligand (e.g., BINAP, XPhos), and a base (e.g., NaOtBu, Cs₂CO₃). uc.ptacs.org The development of specialized ligands has greatly expanded the scope of this reaction to include a wide range of amine and halide partners. uc.pt
Ullmann Condensation: The Ullmann reaction is a copper-catalyzed C-N bond-forming reaction. acs.org While traditional Ullmann conditions often require harsh conditions (high temperatures), modern protocols utilize ligands such as amino acids or 1,10-phenanthroline (B135089) to facilitate the reaction at much lower temperatures. researchgate.net This reaction would typically involve coupling 3-fluoropiperidine with a 3-iodo- or 3-bromo-N-protected azetidine in the presence of a copper(I) salt (e.g., CuI) and a base. acs.org
| Coupling Reaction | Catalyst | Ligand (Example) | Substrates |
| Buchwald-Hartwig | Palladium(0) | BINAP, XPhos | 3-Fluoropiperidine + 3-Halo-N-Boc-azetidine uc.ptacs.org |
| Ullmann Condensation | Copper(I) | 1,10-Phenanthroline | 3-Fluoropiperidine + 3-Iodo-N-Boc-azetidine acs.orgresearchgate.net |
Exploration of Novel Reagent Applications in Azetidinylfluoropiperidine Synthesis
The development of novel reagents and synthetic methods continues to push the boundaries of what is possible in heterocyclic synthesis.
For the synthesis of the chiral azetidine core, gold catalysts have emerged as powerful tools for the stereoselective cyclization of N-propargylsulfonamides to azetidin-3-ones. frontiersin.org Another innovative approach is the oxidative allene (B1206475) amination, which allows for the synthesis of densely functionalized, fused azetidin-3-ones from silyl-substituted homoallenic sulfamates. nih.govbeilstein-journals.org This method proceeds via a stereocontrolled aziridination followed by a facile rearrangement. nih.govbeilstein-journals.org
In the synthesis of the 3-fluoropiperidine fragment, novel fluorinating reagents and strategies are being explored. DMPU/HF has been identified as an effective nucleophilic fluorinating reagent for the diastereoselective synthesis of 4-fluoropiperidines via a fluoro-Prins reaction. acs.org The hydrogenation of readily available fluoropyridines using palladium or rhodium catalysts is another promising route to access (multi)fluorinated piperidines. nih.govacs.org These methods often provide good control over the stereochemistry of the fluorine substituent. nih.gov A dearomatization-hydrogenation process has also been developed for the formation of all-cis-(multi)fluorinated piperidines. nih.gov
| Fragment | Novel Method/Reagent | Description |
| Azetidine | Gold-Catalyzed Cyclization | Stereoselective synthesis of chiral azetidin-3-ones from N-propargylsulfonamides. frontiersin.org |
| Azetidine | Oxidative Allene Amination | Synthesis of functionalized azetidin-3-ones from homoallenic sulfamates. nih.govbeilstein-journals.org |
| 3-Fluoropiperidine | DMPU/HF | Nucleophilic fluorinating reagent for fluoro-Prins cyclizations. acs.org |
| 3-Fluoropiperidine | Catalytic Hydrogenation | Diastereoselective hydrogenation of fluoropyridines to fluoropiperidines. nih.govacs.org |
Process Optimization and Scale-Up Methodologies (Academic and Preparative Scale)
Translating a synthetic route from the laboratory bench to a larger, preparative scale requires careful optimization of reaction conditions and purification methods. pharmafeatures.com For the synthesis of complex molecules like this compound, both academic and industrial settings are increasingly turning to modern technologies like flow chemistry.
Flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and greater reproducibility. rsc.orgresearchgate.net The synthesis of N-heterocycles is particularly well-suited to flow chemistry, as hazardous reagents can be generated and consumed in situ, and reaction conditions can be precisely controlled to minimize byproduct formation. frontiersin.orgacs.org Multi-step sequences, such as the N-alkylation of a piperidine followed by a deprotection step, can be "telescoped" into a single continuous process, eliminating the need for intermediate isolation and purification. uc.ptnih.gov
Process optimization for a reaction like the N-alkylation of 3-fluoropiperidine would involve a systematic study of parameters such as solvent, base, temperature, and stoichiometry to maximize yield and minimize impurities. researchgate.net On a preparative scale, purification of the final product and intermediates is a critical consideration. While traditional column chromatography is widely used, other techniques such as preparative HPLC or supercritical fluid chromatography (SFC) may be necessary to achieve the high purity required for pharmaceutical applications. nih.gov For piperidine derivatives, which can sometimes exhibit challenging chromatographic behavior, method development is key, potentially involving adjustments to mobile phase pH or the use of specialized column chemistries. researchgate.net
The scale-up of active pharmaceutical ingredient (API) synthesis is a multidisciplinary endeavor that requires close collaboration between chemists and chemical engineers to ensure a robust, safe, and economically viable process. pharmafeatures.compharmtech.com
| Methodology | Application in Synthesis | Advantages |
| Flow Chemistry | Synthesis of N-heterocycles, multi-step sequences. frontiersin.orguc.ptnih.gov | Improved safety, better process control, potential for automation and scalability. rsc.org |
| Design of Experiments (DoE) | Optimization of reaction conditions (e.g., N-alkylation). | Efficiently identifies optimal parameters, minimizes number of experiments. |
| Preparative Chromatography | Purification of final compound and intermediates. nih.gov | High-purity separation, applicable to complex mixtures. |
Advanced Analytical Techniques for Comprehensive Structural and Stereochemical Characterization
High-Resolution Spectroscopic Methods for Definitive Structural Elucidation
The definitive determination of the covalent framework of 1-(Azetidin-3-yl)-3-fluoropiperidine would rely on a combination of high-resolution spectroscopic techniques.
Multi-dimensional NMR spectroscopy would be the cornerstone of the structural elucidation of this compound.
¹H NMR Spectroscopy: This technique would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The spectrum would be expected to show distinct signals for the protons on the azetidine (B1206935) and piperidine (B6355638) rings. The integration of these signals would correspond to the number of protons in each environment. Coupling constants (J-values) would be crucial in determining the relative stereochemistry of the substituents on the piperidine ring.
¹³C NMR Spectroscopy: A ¹³C NMR spectrum would reveal the number of chemically non-equivalent carbon atoms in the molecule. The chemical shifts would indicate the nature of each carbon (e.g., attached to nitrogen, fluorine, or as part of a methylene (B1212753) group). Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) would be used to differentiate between CH, CH₂, and CH₃ groups.
¹⁹F NMR Spectroscopy: Given the presence of a fluorine atom, ¹⁹F NMR would be a highly sensitive and informative technique. The chemical shift of the fluorine signal would be indicative of its electronic environment. Furthermore, coupling between the fluorine and adjacent protons (¹H-¹⁹F coupling) would be readily observed in both the ¹H and ¹⁹F spectra, providing critical information for assigning the position of the fluorine atom on the piperidine ring.
2D NMR Spectroscopy: A suite of two-dimensional NMR experiments would be essential to piece together the full molecular structure.
COSY (Correlation Spectroscopy): Would establish proton-proton coupling networks, allowing for the tracing of the connectivity of protons within the azetidine and piperidine rings.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with the signal of the carbon atom to which it is directly attached, providing unambiguous C-H assignments.
HMBC (Heteronuclear Multiple Bond Correlation): Would reveal longer-range correlations between protons and carbons (typically over two to three bonds), which is vital for connecting the azetidine and piperidine rings through the nitrogen atom.
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments would provide information about the spatial proximity of protons, which is critical for determining the stereochemistry, including the relative orientation of the azetidine ring with respect to the piperidine ring and the conformation of the piperidine ring.
Hypothetical NMR Data Table:
| Technique | Expected Observations |
| ¹H NMR | Complex multiplets for ring protons, distinct signals for azetidine and piperidine moieties. |
| ¹³C NMR | Signals corresponding to all unique carbons, with chemical shifts influenced by N and F atoms. |
| ¹⁹F NMR | A single signal, likely a multiplet due to coupling with neighboring protons. |
| 2D NMR | Correlations confirming the connectivity and stereochemical arrangement of the molecule. |
Without experimental spectra, a detailed table of chemical shifts and coupling constants cannot be generated.
HRMS would be employed to determine the exact molecular weight of this compound, which would in turn provide its elemental composition with high accuracy. The fragmentation pattern observed in the mass spectrum (e.g., from techniques like Collision-Induced Dissociation - CID) would offer valuable structural information, as the molecule would break apart in a predictable manner, revealing the nature of its constituent rings and their connectivity.
Hypothetical HRMS Data Table:
| Ionization Mode | Calculated Exact Mass [M+H]⁺ | Observed Fragments |
| ESI+ | C₈H₁₆FN₂⁺ | Fragments corresponding to the loss of the azetidine ring, or cleavage of the piperidine ring. |
Specific m/z values for fragments are dependent on experimental conditions and are currently unavailable.
IR and Raman spectroscopy would provide information about the vibrational modes of the functional groups present in the molecule.
IR Spectroscopy: Would be expected to show characteristic absorption bands for C-H stretching and bending, C-N stretching, and N-H bending (if the azetidine nitrogen is protonated or not fully substituted). The C-F bond also has a characteristic stretching frequency, typically in the 1000-1400 cm⁻¹ region.
Raman Spectroscopy: As a complementary technique, Raman spectroscopy would also probe the vibrational modes of the molecule. Non-polar bonds often give rise to strong Raman signals, which could aid in the characterization of the carbon skeleton.
Hypothetical Vibrational Spectroscopy Data Table:
| Spectroscopy | Expected Vibrational Bands (cm⁻¹) | Assignment |
| IR | ~2800-3000 | C-H stretching |
| ~1000-1400 | C-F stretching | |
| ~1100-1300 | C-N stretching | |
| Raman | Symmetrical stretching and bending modes. |
Precise peak positions and intensities are not available from existing literature.
Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination
For a chiral molecule like this compound, chiroptical techniques are indispensable for determining its enantiomeric purity and absolute configuration.
CD spectroscopy measures the differential absorption of left and right circularly polarized light. While the molecule lacks a strong chromophore in the visible region, electronic transitions in the far-UV region associated with the amine and other functional groups could give rise to a CD spectrum. This spectrum would be a unique fingerprint for a specific enantiomer. The sign and intensity of the Cotton effects would be used to distinguish between enantiomers and could potentially be used to determine the absolute configuration by comparison with theoretical calculations or empirical rules for similar structures.
ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. Similar to CD, the ORD curve for a chiral molecule is characteristic of its stereochemistry. The shape of the ORD curve, particularly in the vicinity of an absorption band (a phenomenon known as the Cotton effect), is highly sensitive to the absolute configuration of the molecule.
Hypothetical Chiroptical Data Table:
| Technique | Expected Observation |
| CD | Cotton effects in the far-UV region. |
| ORD | A plain curve or a curve with Cotton effects corresponding to the CD bands. |
Quantitative data regarding the specific rotation and molar ellipticity are not available.
Advanced Chromatographic Methodologies for Purity Profiling and Separation
Chromatographic techniques are indispensable for assessing the purity of this compound, enabling the separation and quantification of the main component from related substances and impurities.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess
The presence of chirality in this compound necessitates the use of chiral chromatography to separate and quantify its enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for determining the enantiomeric excess (e.e.) of a chiral compound. nih.govmdpi.com The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. semanticscholar.org For piperidine derivatives, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective. nih.gov Pre-column derivatization with a chromophoric agent, like para-toluenesulfonyl chloride, can be employed to enhance UV detection for compounds lacking a strong chromophore. nih.gov The choice of mobile phase, typically a mixture of alkanes and alcohols, is optimized to achieve baseline separation of the enantiomers.
Table 1: Illustrative Chiral HPLC Parameters for Enantiomeric Excess Determination
| Parameter | Condition |
| Column | Chiralpak AD-H or similar polysaccharide-based CSP |
| Mobile Phase | 0.1% Diethylamine in Ethanol or Hexane/Isopropanol mixtures |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at 220-230 nm (with or without derivatization) |
| Expected Outcome | Baseline resolution (>1.5) of the (R,R), (S,S), (R,S), and (S,R) enantiomers, allowing for accurate e.e. calculation. |
This table presents typical starting conditions for method development and may require optimization for the specific compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Analysis
Volatile organic impurities can be introduced during the synthesis of this compound through residual solvents or by-products. researchgate.net Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the identification and quantification of such impurities due to its high resolution and sensitivity. mdpi.comispub.com In this technique, the sample is vaporized and separated based on boiling point and polarity on a capillary column. The separated components are then ionized and fragmented in the mass spectrometer, providing a unique mass spectrum that acts as a chemical fingerprint for identification. researchgate.net Headspace GC-MS is a particularly useful variation for analyzing residual solvents in pharmaceutical substances. researchgate.net
Table 2: Representative GC-MS Parameters for Volatile Impurity Profiling
| Parameter | Condition |
| Column | DB-5 or similar low-bleed polysiloxane capillary column |
| Carrier Gas | Helium |
| Injection Mode | Split/Splitless or Headspace |
| Oven Program | Temperature gradient (e.g., 40°C to 250°C) to elute a wide range of volatile compounds. |
| MS Detector | Electron Ionization (EI) at 70 eV |
| Data Analysis | Comparison of mass spectra with established libraries (e.g., NIST) for impurity identification. |
This table outlines general parameters that would be optimized for the specific impurities expected in the synthesis of this compound.
Supercritical Fluid Chromatography (SFC) for Preparative and Analytical Separations
Supercritical Fluid Chromatography (SFC) has emerged as a powerful green alternative to both normal and reversed-phase HPLC for both analytical and preparative separations. nih.gov SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase, often with a co-solvent such as methanol. nih.gov This technique offers advantages such as faster separations, reduced solvent consumption, and lower backpressures. For a compound like this compound, SFC can be employed for chiral and achiral separations, offering orthogonal selectivity to HPLC. nih.govnih.gov The use of various stationary phases and modifiers allows for the fine-tuning of selectivity for complex separations. researchgate.net
Table 3: General SFC Parameters for Separation of Piperidine Derivatives
| Parameter | Condition |
| Column | Diol, 2-Ethylpyridine, or other polar stationary phases |
| Mobile Phase | Supercritical CO2 with a modifier (e.g., Methanol) and an additive (e.g., ammonium hydroxide). nih.gov |
| Backpressure | 100-200 bar |
| Temperature | 35-50 °C |
| Detection | UV, Mass Spectrometry (MS) |
| Application | Rapid purity assessment and efficient preparative separation of diastereomers and enantiomers. |
These parameters provide a starting point for developing SFC methods for the analysis and purification of this compound.
X-ray Crystallography for Solid-State Structural Analysis and Conformational Preference
X-ray crystallography is an unparalleled technique for the definitive determination of the three-dimensional structure of a crystalline solid. researchgate.netresearchgate.net This method provides precise information on bond lengths, bond angles, and the absolute stereochemistry of a molecule. mdpi.com For this compound, a single-crystal X-ray diffraction study would unambiguously confirm the relative and absolute configuration of the stereocenters, as well as the preferred conformation of the piperidine and azetidine rings in the solid state. nih.govnih.gov The piperidine ring is expected to adopt a chair conformation. nih.govresearchgate.net The analysis of the crystal packing can also reveal intermolecular interactions, such as hydrogen bonding, which influence the physical properties of the solid. mdpi.com
Table 4: Hypothetical X-ray Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar |
| Key Bond Lengths (Å) | C-F: ~1.40, C-N (piperidine): ~1.47, C-N (azetidine): ~1.48 |
| Key Bond Angles (°) | C-C-F: ~109.5, C-N-C (piperidine): ~112 |
| Conformation | Piperidine ring in a chair conformation, with the fluorine and azetidinyl substituents in either axial or equatorial positions. nih.govresearchgate.net |
| Intermolecular Interactions | Potential for N-H···F or N-H···N hydrogen bonding, influencing crystal packing. |
This table is illustrative and the actual crystallographic data would be determined experimentally.
Computational Chemistry and Molecular Modeling Studies of 1 Azetidin 3 Yl 3 Fluoropiperidine
Conformational Analysis and Energy Landscape Mapping
The conformational flexibility of 1-(Azetidin-3-yl)-3-fluoropiperidine is primarily dictated by the puckering of its two saturated rings—azetidine (B1206935) and piperidine (B6355638)—and the rotation around the single bond connecting them. Understanding the preferred spatial arrangements and the energy barriers between them is crucial for predicting its interaction with biological targets.
Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to calculate the electronic structure of molecules and predict their geometries and relative energies with high accuracy.
For this compound, the conformational analysis focuses on the piperidine ring, which typically adopts a low-energy chair conformation to minimize steric and torsional strain. nih.gov The key question is the orientation of the fluorine atom at the 3-position, which can be either axial (pointing perpendicular to the ring's plane) or equatorial (pointing towards the ring's edge).
Computational studies on substituted fluorinated piperidines have revealed a strong preference for the fluorine atom to occupy the axial position. researchgate.netresearchgate.net This "axial-F preference" is counterintuitive based on simple sterics but is driven by a combination of stabilizing electrostatic and hyperconjugative interactions. researchgate.net DFT calculations, such as those using the M06-2X functional, have been instrumental in quantifying these effects. The energy difference (ΔG) between the equatorial and axial conformers consistently shows the axial form to be more stable, a finding that aligns with experimental NMR data for related molecules. researchgate.net
| Molecule Analogue | Method/Basis Set | Solvent | ΔG (Equatorial - Axial) (kcal/mol) | Favored Conformer |
|---|---|---|---|---|
| N-H 3-Fluoropiperidine | DFT (M06-2X) | Water | +1.8 | Axial |
| N-TFA 3-Fluoropiperidine | DFT (M06-2X) | Chloroform | +1.1 | Axial |
| N-H 3,5-Difluoropiperidine | DFT (M06-2X) | Water | +3.7 | Axial |
Data in the table is based on findings for analogous compounds as reported in related research. researchgate.netresearchgate.net
While DFT calculations identify stable, low-energy conformers, Molecular Dynamics (MD) simulations provide a view of the molecule's dynamic behavior over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of the conformational landscape and the transitions between different states. nih.govmdpi.com
For this compound, an MD simulation would reveal the flexibility of the piperidine and azetidine rings. Key dynamic behaviors to investigate would include:
Ring Inversion: The simulation could determine the timescale and energy barrier for the piperidine ring's chair-to-chair inversion. Given the strong axial preference of the fluorine, such inversions are expected to be infrequent.
Rotational Freedom: The simulation would show the rotational dynamics around the C-N bond connecting the azetidine and piperidine rings, identifying preferred torsional angles and rotational barriers.
Solvent Effects: By explicitly including solvent molecules (like water), MD simulations can model how interactions with the solvent influence the conformational preferences of the molecule, which is crucial for understanding its behavior in a biological context. nih.gov
Coarse-grained MD simulations, in particular, have emerged as a valuable tool for characterizing the interactions between lipids and membrane proteins, demonstrating the power of this technique to model complex biological systems. nih.gov Although specific MD studies on this compound are not publicly available, the methodology is well-suited to explore its dynamic properties and interactions. researcher.life
Electronic Structure Analysis and Quantum Chemical Properties
The electronic structure of a molecule governs its reactivity, polarity, and intermolecular interactions. Quantum chemical calculations provide fundamental insights into these properties for this compound.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital to which a molecule is most likely to accept electrons (acting as an electrophile). The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. sapub.org
For this compound, the FMO analysis would be influenced by its key structural features:
Nitrogen Atoms: The lone pairs of electrons on the two nitrogen atoms are expected to contribute significantly to the HOMO, making these sites the primary centers of nucleophilicity.
HOMO-LUMO Gap: The presence of heteroatoms and the saturated ring systems would likely result in a relatively large HOMO-LUMO gap, suggesting high kinetic stability.
DFT calculations are commonly used to compute the energies and visualize the spatial distribution of these orbitals. rsc.orgresearchgate.net Such an analysis would pinpoint the specific atoms contributing most to the HOMO and LUMO, thereby predicting the most probable sites for electrophilic and nucleophilic attack.
| Orbital | Predicted Primary Location | Predicted Energy Level | Implication for Reactivity |
|---|---|---|---|
| HOMO | Lone pairs of nitrogen atoms | Relatively low (due to F) | Nucleophilic character at N atoms |
| LUMO | Distributed across C-N and C-F antibonding orbitals | Relatively high | Susceptibility to strong electrophiles |
| HOMO-LUMO Gap | N/A | Large | High chemical stability |
The Electrostatic Potential Surface (EPS), also known as the molecular electrostatic potential (MEP) map, illustrates the charge distribution of a molecule. It is calculated by placing a positive point charge at various positions on the electron density surface of the molecule. This map is invaluable for understanding intermolecular interactions, particularly non-covalent interactions like hydrogen bonding and electrostatic attractions. researchgate.netnih.gov
For this compound, the EPS map is expected to show:
Negative Potential (Red/Yellow): Regions of high electron density, corresponding to negative electrostatic potential, would be localized around the electronegative nitrogen and fluorine atoms. These areas represent sites that are attractive to electrophiles or hydrogen bond donors.
Positive Potential (Blue): Regions of low electron density, corresponding to positive electrostatic potential, would be found around the hydrogen atoms, particularly those attached to carbons adjacent to the nitrogen atoms. These sites are attractive to nucleophiles or hydrogen bond acceptors.
The EPS analysis provides a holistic view of the molecule's polarity and highlights the regions most likely to engage in electrostatic interactions, which is fundamental to predicting its binding mode with other molecules.
Quantum chemical calculations can precisely determine the partial charge on each atom and the magnitude and direction of the net molecular dipole moment. researchgate.net
Partial Charges: The fluorine atom would carry the most significant negative partial charge, followed by the two nitrogen atoms. The carbon atoms bonded to these heteroatoms would carry corresponding positive partial charges.
Dipole Moment: Due to the molecule's asymmetric structure and the presence of highly polar C-F and C-N bonds, a significant net dipole moment is expected. The vector would likely originate from the less electronegative parts of the molecule and point towards the electronegative fluorine and nitrogen atoms.
Understanding the charge distribution and dipole moment is essential for predicting the molecule's solubility in polar solvents and its ability to participate in dipole-dipole interactions with other polar molecules. researchgate.net
Theoretical Studies on Intramolecular and Intermolecular Interactions
Theoretical studies on this compound and related fluorinated piperidines have revealed a complex interplay of non-covalent interactions that govern their three-dimensional structure and potential reactivity. These interactions are crucial for understanding the molecule's behavior in various chemical and biological environments.
The presence of a fluorine atom on the piperidine ring introduces the possibility of several key intramolecular interactions, particularly when the nitrogen atom is protonated. Computational analyses have highlighted the significance of charge-dipole interactions, specifically the C-F…N+ interaction, in dictating the conformational preferences of fluorinated piperidines. nih.govresearchgate.net In the protonated state, the strong electrostatic attraction between the partially negative fluorine and the positively charged nitrogen atom can significantly stabilize certain conformations. researchgate.netacs.org
This C-F…N+ interaction is a primary driver for the observed preference of the fluorine atom to occupy an axial position within the piperidine ring. nih.govnih.govscientificupdate.com This orientation allows for a favorable alignment of the C-F bond dipole with the positive charge on the nitrogen. nih.govscientificupdate.com
The fluorine atom in the 3-fluoropiperidine moiety is generally considered a weak hydrogen bond acceptor. acs.org However, under specific circumstances, particularly in the protonated state, short contacts indicative of F…H-N+ hydrogen bonding have been noted in computational studies of analogous structures. acs.orgresearchgate.net It is important to recognize that these interactions are typically weak. researchgate.net
The primary hydrogen bonding capability of the this compound molecule stems from the nitrogen atoms in both the azetidine and piperidine rings. These nitrogens can act as hydrogen bond acceptors in their neutral state. Upon protonation, the N-H groups become potent hydrogen bond donors. The interplay of these hydrogen bonding capabilities with the previously discussed C-F…N+ and C-F…H interactions creates a complex energetic landscape that defines the molecule's preferred conformations and potential interactions with other molecules. The stabilization of the cyclic form can be attributed to both the hydrogen bonding present in the cyclic structure and donation from σ(C-H) orbitals into the axial σ*(C-F) orbital. researchgate.net
Table 1: Summary of Key Intramolecular and Intermolecular Interactions
| Interaction Type | Description | Significance |
| C-F…N+ | Electrostatic attraction between the partially negative fluorine and the positively charged nitrogen. | A primary driving force for the axial preference of the fluorine atom in the protonated state. nih.govresearchgate.netnih.govscientificupdate.com |
| C-F…H | Weak, nonclassical hydrogen bonds between the fluorine and nearby hydrogen atoms. | Contributes to the fine-tuning of the molecular conformation. |
| F…H-N+ | Weak hydrogen bonding between the fluorine atom and a protonated nitrogen. | Generally considered a minor contributor to overall stability. acs.orgresearchgate.net |
| N…H-X | Hydrogen bonding where the nitrogen atoms act as acceptors. | A primary mode of intermolecular interaction in the neutral state. |
| N+-H…X | Strong hydrogen bonding where the protonated nitrogen atoms act as donors. | A dominant mode of intermolecular interaction in the protonated state. |
Molecular Docking and Ligand-Receptor Interaction Modeling (Theoretical Scaffolding)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, molecular docking studies provide a theoretical framework for understanding its potential interactions with biological targets, such as proteins and enzymes. ijfmr.commdpi.com
These in silico studies can identify plausible binding modes and key intermolecular interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts, between the ligand and the active site of a receptor. nih.gov For instance, the nitrogen atoms of the azetidine and piperidine rings could act as hydrogen bond acceptors, while in their protonated forms, they could serve as hydrogen bond donors. The fluorine atom, although a weak hydrogen bond acceptor, can participate in favorable electrostatic and van der Waals interactions within a binding pocket. acs.org
By modeling the interactions of this compound with various receptors, researchers can generate hypotheses about its potential biological activity and guide the design of future experimental studies. It is important to note that these are theoretical predictions that require experimental validation.
Quantitative Structure-Activity Relationship (QSAR) Descriptors (Theoretical Basis)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.govresearchgate.netjmaterenvironsci.com These models rely on the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. nih.gov For this compound, a variety of QSAR descriptors can be calculated to build a theoretical basis for predicting its activity.
These descriptors fall into several categories:
Topological Descriptors: These are based on the 2D representation of the molecule and describe aspects such as molecular size, shape, and branching.
Geometrical Descriptors: These are derived from the 3D structure of the molecule and include parameters like molecular surface area and volume.
Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). jmaterenvironsci.com
Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) properties. A key descriptor in this category is the partition coefficient (logP). researchgate.net
By calculating a range of these descriptors for this compound and a series of related compounds with known biological activities, a QSAR model can be developed. This model can then be used to predict the activity of new, unsynthesized analogs, thereby streamlining the drug discovery process.
Table 2: Examples of Relevant QSAR Descriptors
| Descriptor Class | Example Descriptors | Information Encoded |
| Topological | Molecular Weight, Number of Rings | Size and connectivity of the molecule. |
| Geometrical | Molecular Surface Area, Molecular Volume | 3D shape and size of the molecule. |
| Electronic | Dipole Moment, HOMO/LUMO Energies | Electron distribution and reactivity. jmaterenvironsci.com |
| Hydrophobic | LogP | Lipophilicity and potential for membrane permeability. researchgate.net |
Chemical Reactivity, Derivatization Strategies, and Analog Synthesis
Elucidation of Reaction Mechanisms for Functional Group Transformations
The chemical reactivity of 1-(Azetidin-3-yl)-3-fluoropiperidine is governed by the distinct characteristics of its two heterocyclic rings and the fluorine substituent. The azetidine (B1206935) ring, a four-membered heterocycle, possesses significant ring strain, making it susceptible to ring-opening reactions under appropriate conditions. rsc.org This inherent strain drives its reactivity, although it is notably more stable than the corresponding aziridine (B145994) ring. rsc.org The piperidine (B6355638) ring, a six-membered heterocycle, is conformationally flexible and its reactivity is influenced by the presence of the electron-withdrawing fluorine atom at the 3-position.
Functional group transformations on this molecule can be understood through established reaction mechanisms. For instance, nucleophilic substitution reactions are plausible at the fluorine-bearing carbon, though the high electronegativity of fluorine makes it a poor leaving group. Such reactions would likely proceed via an S\textsubscript{N}2 mechanism, requiring a strong nucleophile and potentially harsh reaction conditions.
The nitrogen atoms in both the azetidine and piperidine rings are nucleophilic and can participate in various reactions. Alkylation, acylation, and sulfonylation reactions on these nitrogens are common functional group transformations. The mechanism for these reactions typically involves the nucleophilic attack of the nitrogen lone pair on an electrophilic carbon or sulfur atom.
Oxidation and reduction reactions can also modify the molecule. evitachem.com Oxidation may target the nitrogen atoms or the carbon backbone, potentially leading to the formation of N-oxides or hydroxylated derivatives. evitachem.com Reduction of the piperidine ring is less common due to its saturated nature, but derivatization could introduce functional groups amenable to reduction.
The formation of bicyclic aziridinium (B1262131) ions is a key mechanistic feature in the reactions of similar 3-halopiperidines. researchgate.net In the case of this compound, intramolecular cyclization could potentially be induced, leading to a strained bicyclic system that is highly reactive towards nucleophiles. The subsequent nucleophilic attack would lead to ring-opened products. researchgate.net
Functional Group Interconversions on the Azetidinyl and Fluoropiperidine Moieties
Functional group interconversions (FGIs) are crucial for modifying the properties of this compound and synthesizing analogs. These transformations can be selectively performed on either the azetidinyl or the fluoropiperidine moiety.
On the Azetidinyl Moiety:
The secondary amine of the azetidine ring is a prime site for functionalization. Standard protecting group strategies can be employed to facilitate selective reactions elsewhere in the molecule. Common FGIs include:
N-Alkylation: Introduction of alkyl groups can modulate basicity and lipophilicity.
N-Acylation: Formation of amides can introduce a wide range of functional groups and is a common strategy in medicinal chemistry.
N-Arylation: Introduction of aryl groups can be achieved through methods like Buchwald-Hartwig amination.
Reductive Amination: The NH group can be reacted with aldehydes or ketones in the presence of a reducing agent to form N-substituted derivatives. nih.gov
On the Fluoropiperidine Moiety:
The fluoropiperidine ring offers several positions for functionalization, although the presence of the fluorine atom can influence reactivity.
N-Alkylation/Acylation of the Piperidine Nitrogen: Similar to the azetidine nitrogen, the piperidine nitrogen can be readily functionalized.
Modification at the Fluorine-Bearing Carbon: While direct substitution of the fluorine is challenging, reactions at adjacent positions can be explored. For instance, deprotonation of the carbon alpha to the fluorine could be followed by reaction with an electrophile, although this would require a strong base and careful control of reaction conditions.
Functionalization of Other Ring Carbons: The other methylene (B1212753) groups on the piperidine ring can be functionalized through various C-H activation strategies, though achieving regioselectivity can be a significant challenge.
Table 1: Examples of Functional Group Interconversions
| Moiety | Position | Initial Functional Group | Reaction Type | Reagents | Resulting Functional Group |
|---|---|---|---|---|---|
| Azetidine | N1' | -NH- | N-Alkylation | Alkyl halide, Base | -NR- |
| Azetidine | N1' | -NH- | N-Acylation | Acyl chloride, Base | -N(C=O)R- |
| Piperidine | N1 | -NH- in precursor | Reductive Amination | Aldehyde/Ketone, Reducing Agent | -NR- |
| Piperidine | C3 | -F | Nucleophilic Substitution | Strong Nucleophile | -Nu |
Design and Synthesis of Chemically Diverse Analogues and Isosteres
The design and synthesis of analogues and isosteres of this compound are driven by the need to explore structure-activity relationships (SAR) in drug discovery. This involves systematic modifications of the core structure to improve potency, selectivity, and pharmacokinetic properties.
Stereoselective derivatization at the C3 position of the piperidine ring is a key strategy for generating stereoisomers with potentially different biological activities. The introduction of fluorine creates a chiral center, and controlling the stereochemistry of this center and any further modifications is crucial.
One approach involves the use of chiral catalysts or auxiliaries to direct the stereochemical outcome of a reaction. For example, asymmetric hydrogenation of a suitable unsaturated precursor could establish the desired stereochemistry at C3. nih.gov Alternatively, stereoselective fluorination of a pre-existing chiral piperidine precursor can be employed. researchgate.net
Once the fluorine is in place, further derivatization at this carbon is challenging. However, reactions at adjacent positions can be influenced by the stereochemistry at C3. For example, the diastereoselective reduction of a ketone at C2 or C4 could be influenced by the steric and electronic effects of the fluorine atom.
Modifying the heterocyclic rings through expansion or contraction can lead to novel scaffolds with different spatial arrangements and properties.
Azetidine Ring Expansion: The strained four-membered azetidine ring can be expanded to larger, more flexible five- or six-membered rings like pyrrolidines or piperidines. bohrium.comacs.org This can be achieved through various methods, including rearrangement reactions of N-ylides or intramolecular ring-opening followed by recyclization. acs.orgresearchgate.net For instance, treatment of an N-activated azetidine with a suitable reagent can induce a rearrangement to a pyrrolidine (B122466) derivative. nih.gov
Piperidine Ring Contraction: The six-membered piperidine ring can be contracted to a five-membered pyrrolidine ring. nih.gov This transformation often involves oxidative C-N bond cleavage followed by intramolecular C-N bond reformation. nih.gov Photochemical methods, such as a Norrish type II reaction of an α-acylated piperidine, can also induce ring contraction. nih.gov
These strategies allow for the exploration of a wider chemical space around the core this compound structure.
Regioselectivity and Stereoselectivity in Derivatization Reactions
Achieving regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules like derivatives of this compound.
Regioselectivity:
The presence of two distinct nitrogen atoms in the molecule presents a regioselectivity challenge in reactions that target the amine functionality. Selective functionalization can often be achieved by exploiting the different steric and electronic environments of the azetidine and piperidine nitrogens. For instance, the less sterically hindered nitrogen may react preferentially. Alternatively, protecting group strategies can be employed to block one nitrogen while the other is being functionalized.
In reactions involving the piperidine ring, the fluorine atom can direct the regioselectivity of certain reactions. For example, in electrophilic aromatic substitution on an aryl group attached to the piperidine nitrogen, the fluorine's electron-withdrawing nature would influence the position of substitution.
Stereoselectivity:
As mentioned in section 5.3.1, controlling stereochemistry is critical. The existing stereocenter at the fluorine-bearing carbon can influence the stereochemical outcome of subsequent reactions, a phenomenon known as diastereoselection. For example, the hydrogenation of a double bond in the piperidine ring could be directed by the fluorine atom, leading to the preferential formation of one diastereomer.
The synthesis of specific enantiomers often requires the use of chiral starting materials, chiral reagents, or asymmetric catalysis. nih.govnih.gov For example, an enantioselective synthesis of a key intermediate can establish the desired absolute stereochemistry early in the synthetic sequence.
Table 2: Factors Influencing Selectivity in Derivatization
| Selectivity Type | Influencing Factors | Example |
|---|---|---|
| Regioselectivity | Steric hindrance, Electronic effects, Protecting groups | Selective N-acylation of the less hindered nitrogen. |
| Stereoselectivity | Chiral catalysts, Chiral auxiliaries, Substrate control | Asymmetric hydrogenation to set the stereocenter at C3. |
Development of Linker Chemistry for Conjugation (Academic Tool Development)
In the context of academic tool development, this compound can be functionalized with linkers for conjugation to other molecules, such as fluorescent dyes, affinity probes, or biomolecules. This allows for the use of the compound as a tool to study biological systems.
The development of linker chemistry involves introducing a functional group onto the core molecule that is suitable for conjugation. This is typically a group that can react selectively and efficiently with a complementary functional group on the molecule to be conjugated. Common examples include:
Click Chemistry: Introduction of an azide (B81097) or alkyne group allows for conjugation using the highly efficient and selective copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions.
Amide Bond Formation: A carboxylic acid or an amine can be introduced, which can then be coupled with a corresponding amine or carboxylic acid on the target molecule using standard peptide coupling reagents.
Thiol-Maleimide Chemistry: Introduction of a thiol group allows for conjugation to a maleimide-functionalized molecule.
The linker can be attached to either the azetidine or the piperidine nitrogen. The choice of attachment point and linker length can be varied to optimize the properties of the final conjugate. For example, polyethylene (B3416737) glycol (PEG) linkers are often used to improve the solubility and pharmacokinetic properties of conjugates. nih.gov
The Azetidinylfluoropiperidine Scaffold As a Core Building Block in Advanced Chemical Synthesis
Applications in the Synthesis of Complex Heterocyclic Systems
The unique structural and electronic properties of the 1-(azetidin-3-yl)-3-fluoropiperidine scaffold make it a valuable precursor for the synthesis of more complex heterocyclic frameworks. The presence of two nitrogen atoms with different steric and electronic environments allows for selective functionalization. The strained azetidine (B1206935) ring, in particular, can participate in ring-opening reactions or ring-expansion strategies to generate novel, larger heterocyclic systems, a known synthetic pathway for azetidines. medwinpublishers.com
Synthetic chemists leverage this scaffold in multi-step sequences to construct polycyclic molecules. For instance, the secondary amine of the piperidine (B6355638) can be acylated or alkylated, while the azetidine nitrogen can be functionalized with a different set of reagents under orthogonal conditions. This differential reactivity is crucial for building intricate molecular architectures that are often pursued in drug discovery programs. The synthesis of fused, bridged, and spirocyclic ring systems can be achieved starting from densely functionalized azetidine cores. nih.gov
Strategies for Incorporating the Scaffold into Larger Molecular Architectures
Incorporating the this compound scaffold into larger molecules is typically achieved through standard bond-forming reactions targeting its nucleophilic nitrogen atoms. The piperidine nitrogen is generally more basic and less sterically hindered than the azetidine nitrogen, often allowing for selective reactions.
Key strategies include:
Amide Bond Formation: The secondary piperidine nitrogen can be readily coupled with carboxylic acids using standard peptide coupling reagents (e.g., HBTU, CDI) to form amide linkages. This is a common strategy for connecting the scaffold to other pharmacophoric elements. nih.gov
Reductive Amination: Reaction of the piperidine nitrogen with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides a straightforward method for N-alkylation, introducing a wide range of substituents.
Nucleophilic Substitution: The piperidine nitrogen can act as a nucleophile to displace leaving groups from alkyl or aryl halides, enabling the formation of carbon-nitrogen bonds.
Aza-Michael Addition: This method involves the reaction of the NH-heterocycle with activated alkenes, such as α,β-unsaturated esters, providing another route for C-N bond formation. evitachem.com
These methods allow for the systematic elaboration of the scaffold, attaching it to various molecular fragments to build libraries of compounds for biological screening.
Precursors for Radiolabeled Probes for Research Purposes
The azetidinylfluoropiperidine scaffold is an excellent candidate for the development of radiolabeled probes for use in biomedical research, particularly for Positron Emission Tomography (PET). The stable incorporation of a fluorine atom makes it amenable to labeling with the positron-emitting isotope Fluorine-18 ([18F]). Such radiotracers are invaluable for in vivo imaging and studying biological processes. The 3-fluoropiperidine (B1141850) moiety, in particular, has been identified as a valuable building block for PET radiotracer development due to the stability of the C-F bond at this position, which prevents in vivo radiodefluorination. nih.govrsc.org
The development of PET imaging agents often relies on the late-stage introduction of Fluorine-18. For scaffolds like this compound, this is typically achieved via nucleophilic substitution on a suitably functionalized precursor. The [18F]fluoride ion, produced in a cyclotron, displaces a leaving group (e.g., tosylate, nosylate, or a trialkylammonium group) on the piperidine ring of a precursor molecule.
Studies on analogous 1,4-disubstituted 3-fluoropiperidines have shown that radiofluorination yields are highly dependent on the nature of the substituents on the piperidine nitrogen. nih.govrsc.org Electron-donating N-substituents, such as benzyl (B1604629) or butyl groups, have been associated with high fluoride-18 incorporation yields (up to 80%). nih.gov In contrast, electron-withdrawing substituents that form amides or carbamates can lead to more variable and sometimes lower yields. nih.govrsc.org These findings provide a framework for designing optimal precursors for the [18F]-labeling of derivatives of the azetidinylfluoropiperidine scaffold.
| Precursor Type | N-Substituent Nature | Typical [18F] Incorporation Yield | Reference |
| N-Alkyl Piperidine | Electron-Donating | Up to 80% | nih.gov |
| N-Acyl Piperidine | Electron-Withdrawing | 2% to 63% | nih.gov |
This interactive table summarizes typical radiolabeling yields based on the electronic nature of the nitrogen substituent on analogous piperidine systems.
Isotopically labeled compounds are essential tools for investigating drug metabolism, pharmacokinetics, and reaction mechanisms. Deuterium (B1214612) (D or ²H) and tritium (B154650) (T or ³H) are commonly used for this purpose. bachem.com
Deuterium Labeling: The synthesis of deuterated this compound analogues can be accomplished by using deuterated building blocks or reagents. For example, reduction of a precursor containing a double bond or a carbonyl group with a deuterium source like sodium borodeuteride (NaBD₄) or deuterium gas (D₂) and a catalyst would introduce deuterium atoms at specific positions. nih.gov
Tritium Labeling: Tritium (³H) labeling provides high sensitivity for detection in biological assays. bachem.com Common methods that could be applied to the synthesis of tritiated azetidinylfluoropiperidine analogues include: mdpi.compharmaron.com
Catalytic Reduction: A precursor containing an unsaturated bond (e.g., a double bond or a nitrile) can be reduced with tritium gas (T₂) in the presence of a catalyst like palladium on carbon (Pd/C).
Catalytic dehalogenation: A halogenated precursor (e.g., bromo- or iodo- derivative) can be treated with tritium gas and a catalyst to replace the halogen with a tritium atom. pharmaron.com
Hydrogen Isotope Exchange: In the presence of a suitable metal catalyst (e.g., iridium or rhodium complexes), hydrogen atoms on the scaffold can be directly exchanged with tritium from tritium gas or tritiated water. mdpi.com
These labeling strategies allow researchers to track the molecule in complex biological systems and elucidate metabolic pathways or receptor occupancy. bachem.com
Scaffold-Based Library Design for Exploratory Chemical Space Mapping (Theoretical Framework)
The this compound scaffold is well-suited for scaffold-based library design, a strategy used to systematically explore chemical space in drug discovery. nih.gov The goal is to generate a large collection of related molecules by attaching various substituents at defined points on the core scaffold. The rigid, 3D nature of the azetidinylfluoropiperidine core provides a well-defined orientation for these substituents, which is advantageous for probing interactions with biological targets. rsc.orgnih.gov
The theoretical framework for a library based on this scaffold involves leveraging its key diversification points:
Piperidine Nitrogen (R¹): This site allows for the introduction of a wide array of substituents via reactions like acylation, alkylation, and reductive amination, exploring different vectors and functionalities.
Azetidine Nitrogen (R²): Functionalization at this position, potentially with a protecting group during initial synthesis, offers a second point for diversification, allowing for modulation of properties in a different region of the molecule.
| Diversification Point | Potential Modifications | Synthetic Method |
| Piperidine Nitrogen (R¹) | Alkyl, Aryl, Acyl, Carbamoyl groups | Reductive Amination, Amide Coupling |
| Azetidine Nitrogen (R²) | Boc, Cbz, Alkyl groups | N-alkylation, Protection/Deprotection |
This interactive table outlines a theoretical framework for designing a chemical library based on the azetidinylfluoropiperidine scaffold.
By systematically varying the R¹ and R² groups, a virtual or physical library can be created to map structure-activity relationships (SAR) and identify compounds with desired biological activities and physicochemical properties. nih.gov
Development of Novel Synthetic Tools Utilizing the Scaffold's Reactivity
While often used as a building block, the inherent reactivity of the this compound scaffold can also be harnessed to develop novel synthetic tools or methodologies. The strain energy of the four-membered azetidine ring makes it susceptible to nucleophilic ring-opening reactions. medwinpublishers.com This reactivity can be exploited in "ring-expansion" strategies, where the azetidine is opened and re-closed to form larger, more complex heterocyclic systems like pyrrolidines or piperazines in a stereocontrolled manner. medwinpublishers.com
Furthermore, the bifunctional nature of the scaffold, containing two distinct nitrogen nucleophiles, could be utilized in the design of unique ligands for catalysis or as organocatalysts themselves. The specific geometry and electronic properties endowed by the fluorine atom and the constrained azetidine ring could lead to novel reactivity and selectivity when the scaffold is incorporated into a catalytic cycle. While specific examples utilizing this exact scaffold as a synthetic tool are not yet prominent in the literature, the principles of azetidine and piperidine chemistry suggest significant potential in this area. medwinpublishers.com
Theoretical Considerations of Fluorine Substitution in Heterocyclic Scaffolds
Impact of Fluorine on Conformational Preferences of Azetidine (B1206935) and Piperidine (B6355638) Rings
The substitution of hydrogen with fluorine can significantly alter the conformational preferences of saturated heterocyclic rings. researchgate.net In the context of the piperidine ring in 1-(Azetidin-3-yl)-3-fluoropiperidine, the fluorine atom at the 3-position is expected to have a pronounced effect on the ring's chair conformation.
Systematic studies of fluorinated piperidine derivatives have revealed a strong preference for the fluorine substituent to occupy an axial position, a phenomenon that contradicts the typical preference for larger substituents to be in the equatorial position to minimize steric hindrance. d-nb.inforesearchgate.net This axial preference is attributed to a combination of stabilizing electronic interactions. nih.govnih.gov Key contributing factors include:
Charge-Dipole Interactions: The electrostatic attraction between the partially negatively charged fluorine atom and the partially positively charged nitrogen atom (especially when protonated) can stabilize the axial conformation where these atoms are in closer proximity. researchgate.net
Hyperconjugation: Stabilizing hyperconjugative interactions, such as σC-H → σ*C-F, can favor the gauche arrangement of the C-F bond relative to adjacent C-H bonds, which is more pronounced in the axial conformation. nih.govnih.gov
Solvation Effects: The polarity of the solvent has been shown to play a major role in the conformational equilibrium, with more polar solvents often further stabilizing the more polar axial conformer. d-nb.infonih.gov
For the azetidine ring, which is a four-membered saturated amine, there is inherent ring strain. medwinpublishers.com The substitution pattern on the nitrogen atom influences the ring's puckering. While specific studies on 3-fluoro-substituted N-azetidinyl piperidines are scarce, it is plausible that the conformational preferences of the fluoropiperidine ring could influence the puckering and orientation of the attached azetidine ring, and vice versa, through steric and electronic effects.
Table 1: Factors Influencing Axial Fluorine Preference in Piperidine Rings
| Stabilizing Factor | Description | Reference |
|---|---|---|
| Charge-Dipole Interactions | Electrostatic attraction between the C-F bond dipole and the charged nitrogen atom. | researchgate.net |
| Hyperconjugation | Electron donation from anti-periplanar C-H bonds into the σ* orbital of the C-F bond. | nih.govnih.gov |
| Dipole Minimization | Arrangement of bond dipoles that results in a lower overall molecular dipole moment. | nih.gov |
| Steric Repulsion | Minimized steric clashes in the axial position compared to certain equatorial arrangements. | nih.gov |
| Solvation Effects | Stabilization of the more polar axial conformer by polar solvents. | d-nb.infonih.gov |
Inductive and Resonance Effects of Fluorine on Reactivity and Electronic Properties
Fluorine is the most electronegative element, and its presence in a molecule exerts a strong electron-withdrawing inductive effect (-I effect). reddit.com In this compound, the fluorine atom significantly influences the electronic properties of the piperidine ring and, to a lesser extent, the azetidine ring.
The primary consequence of this inductive effect is a decrease in the basicity (pKa) of the nitrogen atoms in both the piperidine and azetidine rings. tandfonline.com The electron density is pulled away from the nitrogen atoms, making their lone pairs less available for protonation. This modulation of pKa can have a profound impact on the molecule's ionization state at physiological pH, which in turn affects its solubility, permeability, and interaction with biological targets.
While fluorine does possess lone pairs that could theoretically participate in a positive resonance effect (+R effect), its high electronegativity makes it a very poor resonance donor. khanacademy.orgquora.com Therefore, the inductive effect of fluorine overwhelmingly dominates its electronic influence in saturated systems like piperidine and azetidine. quora.com
The strong C-F bond also enhances metabolic stability by blocking potential sites of oxidation by metabolic enzymes. nih.gov The electron-withdrawing nature of fluorine can also affect the reactivity of adjacent C-H bonds, potentially influencing their susceptibility to metabolic processes. Computational studies on fluorinated aziridines, another strained heterocycle, have shown that fluorine substitution can dramatically increase the reactivity towards nucleophilic attack by stabilizing the transition state. nih.govacs.org While the piperidine ring is not as strained, the electronic perturbations caused by fluorine can still alter the reactivity of the heterocyclic system.
Fluorine's Role in Modulating Intermolecular Interactions in Theoretical Models
The highly polarized nature of the C-F bond allows fluorine to participate in a variety of non-covalent intermolecular interactions, which can be critical for molecular recognition and binding to biological targets. rsc.org While covalently bonded fluorine is a weak hydrogen bond acceptor due to its low polarizability and "charge capacity," it can engage in other significant interactions. researchgate.net
Theoretical models and computational studies have highlighted the following roles for fluorine in intermolecular interactions:
Dipole-Dipole Interactions: The strong dipole of the C-F bond can engage in favorable interactions with other polar groups in a binding pocket. researchgate.net
Orthogonal Multipolar Interactions: Fluorine can interact favorably with electron-rich aromatic rings through orthogonal placement of the C-F bond relative to the plane of the ring.
Halogen Bonds: Under specific electronic circumstances where the fluorine atom has a positive electrostatic potential (a "σ-hole"), it can act as a halogen bond donor, although this is less common for fluorine compared to heavier halogens. rsc.org More commonly, the negative belt around the fluorine atom can interact with electropositive sites. mdpi.com
Water-Mediated Interactions: Fluorine's ability to interact with water molecules in a binding site can influence the thermodynamics of ligand binding.
In the context of this compound, the fluorine atom provides a specific locus for these types of interactions, potentially contributing to the molecule's binding affinity and selectivity for its biological target. The precise nature and strength of these interactions would depend on the specific topology and electrostatic environment of the binding site.
Influence of Fluorine on Theoretical Lipophilicity and Permeability (Conceptual Discussion)
The effect of fluorine substitution on lipophilicity (logP) is complex and can be counterintuitive. nih.gov While the replacement of a hydrogen atom with a fluorine atom increases the molecular volume and can lead to an increase in lipophilicity, the strong inductive effect of fluorine can have opposing consequences. researchgate.netchapman.edu
Conceptually, the influence of fluorine on lipophilicity and permeability can be understood through the following theoretical considerations:
Increased Hydrophobicity: On a local level, the C-F bond is more hydrophobic than a C-H bond, which would be expected to increase the molecule's partitioning into a nonpolar solvent and thus increase logP. nih.gov
Reduced Basicity: As discussed, the electron-withdrawing effect of fluorine lowers the pKa of the nearby nitrogen atoms. nih.gov A lower pKa means the compound will be less protonated at a given pH. The neutral form of a molecule is generally more lipophilic and permeable than its charged, protonated form. This can lead to an increase in the distribution coefficient (logD) at physiological pH, which is often more relevant for predicting membrane permeability.
Future Research Directions and Unexplored Avenues for 1 Azetidin 3 Yl 3 Fluoropiperidine
Development of Novel and Green Synthetic Methodologies with Enhanced Efficiency
The pursuit of more efficient and environmentally benign synthetic routes to 1-(Azetidin-3-yl)-3-fluoropiperidine is a paramount objective for future research. Current synthetic strategies, while effective, may rely on multi-step processes, harsh reagents, or generate significant chemical waste. Future efforts should be directed towards the development of novel synthetic pathways that adhere to the principles of green chemistry.
Key areas of focus could include:
Catalytic Approaches: Investigating the use of transition metal or organocatalysts to streamline the synthesis, potentially enabling one-pot or tandem reactions to reduce the number of synthetic steps and purification procedures.
Flow Chemistry: The implementation of continuous flow technologies could offer significant advantages in terms of safety, scalability, and reaction control, leading to higher yields and purity.
Bio-catalysis: Exploring the use of enzymes to catalyze key bond-forming reactions could provide highly selective and environmentally friendly alternatives to traditional chemical methods.
Sustainable Solvents and Reagents: A systematic evaluation of greener solvent alternatives and the use of more benign reagents will be crucial in minimizing the environmental footprint of the synthesis.
| Synthetic Approach | Potential Advantages | Research Focus |
| Catalytic Methods | Fewer steps, higher efficiency, reduced waste | Development of novel catalysts, one-pot reactions |
| Flow Chemistry | Improved safety, scalability, and control | Reactor design, optimization of reaction parameters |
| Biocatalysis | High selectivity, mild reaction conditions | Enzyme screening and engineering |
| Green Solvents/Reagents | Reduced environmental impact, improved safety | Solvent screening, use of renewable feedstocks |
Deeper Exploration of Highly Enantioselective and Diastereoselective Syntheses
The presence of multiple stereocenters in this compound necessitates a thorough investigation into stereoselective synthetic methods. The biological activity of chiral molecules is often highly dependent on their stereochemistry, making the ability to selectively synthesize specific stereoisomers of critical importance.
Future research in this area should aim to:
Develop Asymmetric Catalytic Systems: The design and application of novel chiral catalysts, including metal complexes with chiral ligands and organocatalysts, will be instrumental in achieving high levels of enantioselectivity and diastereoselectivity.
Utilize Chiral Pool Synthesis: Employing readily available chiral starting materials to introduce stereochemistry early in the synthetic sequence is a viable strategy that warrants further exploration.
Investigate Chiral Auxiliaries: The use of temporary chiral auxiliaries to direct stereoselective transformations, followed by their removal, offers another powerful tool for accessing specific stereoisomers.
A recent study on the regio- and diastereoselective synthesis of polysubstituted piperidines through a boronyl radical-catalyzed (4+2) cycloaddition of 3-aroyl azetidines and various alkenes highlights a promising direction. This method has demonstrated high yields and diastereoselectivity for a range of substrates. Adapting such radical-based approaches could provide a novel and effective means to control the stereochemistry of the this compound scaffold.
Advanced Computational Modeling for Predictive Reactivity and Conformational Behavior
Computational chemistry offers a powerful and cost-effective means to predict and understand the chemical properties of this compound. Advanced computational modeling can provide valuable insights that can guide synthetic efforts and help to rationalize experimental observations.
Key areas for future computational research include:
Predictive Reactivity: Employing quantum mechanical calculations to model reaction pathways, predict the feasibility of proposed synthetic routes, and identify potential side reactions. This can help to optimize reaction conditions and improve yields.
Conformational Analysis: The fluorine atom on the piperidine (B6355638) ring can significantly influence its conformational preferences. Detailed computational studies can elucidate the favored conformations of the molecule, which is crucial for understanding its interactions with biological targets. Studies on the conformational behavior of fluorinated piperidines have shown that the interplay of electrostatic interactions, hyperconjugation, and steric factors influences their three-dimensional structure.
Spectroscopic Prediction: Calculating theoretical NMR and other spectroscopic data can aid in the structural elucidation and characterization of the compound and its intermediates.
| Computational Method | Application | Expected Outcome |
| Density Functional Theory (DFT) | Reaction mechanism studies | Prediction of reaction barriers and product distributions |
| Molecular Dynamics (MD) | Conformational sampling | Identification of low-energy conformers and their populations |
| Ab initio calculations | Spectroscopic property prediction | Aiding in the interpretation of experimental spectra |
Strategic Design of Complex Architectures Incorporating the Azetidinylfluoropiperidine Scaffold
The this compound scaffold represents a valuable building block for the construction of more complex and potentially bioactive molecules. Its unique combination of a strained four-membered ring and a functionalized six-membered ring provides a three-dimensional framework that can be elaborated upon in various ways.
Future research should focus on:
Medicinal Chemistry Applications: Incorporating the scaffold into the design of novel therapeutic agents. The azetidine (B1206935) and fluoropiperidine motifs are present in a number of biologically active compounds, and their combination could lead to new drugs with improved properties.
Development of Novel Ligands: Utilizing the scaffold as a core for the design of ligands for specific biological targets, such as G-protein coupled receptors (GPCRs) or enzymes.
Synthesis of Novel Materials: Exploring the incorporation of the scaffold into polymers or other materials to impart unique properties.
Methodological Advancements in Analytical Characterization for Trace Impurities and Isomers
The development of robust and sensitive analytical methods is crucial for ensuring the purity and quality of this compound, particularly in a pharmaceutical context. The presence of even trace amounts of impurities or undesired stereoisomers can have significant implications.
Future research in analytical methodology should focus on:
Trace Impurity Profiling: Developing and validating highly sensitive analytical techniques, such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) and gas chromatography-mass spectrometry (GC-MS), to identify and quantify potential impurities arising from the synthetic process.
Chiral Separation Methods: Establishing efficient and reliable methods for the separation of enantiomers and diastereomers. This will likely involve the use of chiral stationary phases (CSPs) in HPLC or supercritical fluid chromatography (SFC).
Advanced Spectroscopic Techniques: Utilizing advanced NMR techniques, such as 2D NMR, to unambiguously determine the structure and stereochemistry of the compound and any related isomers.
| Analytical Technique | Application | Key Focus |
| HPLC-MS/GC-MS | Impurity identification and quantification | Method development for high sensitivity and specificity |
| Chiral HPLC/SFC | Separation of stereoisomers | Screening and optimization of chiral stationary phases |
| Advanced NMR | Structural and stereochemical elucidation | Application of 2D NMR techniques (COSY, HSQC, NOESY) |
Q & A
Q. Basic Research Focus
- Enzyme Inhibition Assays : Fluorinated piperidines are often tested against enzymes like acetylcholinesterase or kinases using fluorogenic substrates .
- Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs or neurotransmitter transporters) to assess affinity .
- Cell Viability Assays : MTT or ATP-based assays in cancer cell lines, noting the compound’s potential for crossing the blood-brain barrier due to lipophilicity .
How can researchers resolve contradictions in pharmacological data for this compound across different studies?
Advanced Research Focus
Contradictions may arise from variations in experimental design, such as:
- Assay Conditions : pH, temperature, or co-solvents (e.g., DMSO concentration) affecting compound stability .
- Cell Line Heterogeneity : Use isogenic cell lines or primary cells to reduce variability .
- Computational Modeling : Molecular dynamics simulations to predict binding modes under different conditions .
Systematic replication with controlled variables and meta-analysis of published data are recommended .
What strategies optimize the structure-activity relationship (SAR) of this compound for enhanced target selectivity?
Q. Advanced Research Focus
- Analog Synthesis : Introduce substituents (e.g., methyl, methoxy, or sulfonyl groups) to the azetidine or piperidine rings to probe steric and electronic effects .
- Bioisosteric Replacement : Replace fluorine with chloro or trifluoromethyl groups to modulate lipophilicity and metabolic stability .
- Pharmacophore Mapping : Use QSAR models to identify critical functional groups for target engagement .
How can low synthetic yields of this compound be addressed during scale-up?
Q. Advanced Research Focus
- Catalyst Optimization : Transition-metal catalysts (e.g., Pd/C) for hydrogenation steps to improve efficiency .
- Solvent Engineering : Switch from batch to continuous flow reactors for exothermic reactions, enhancing reproducibility .
- Byproduct Analysis : LC-MS or GC-MS to identify side products and adjust stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
